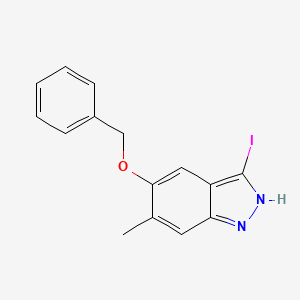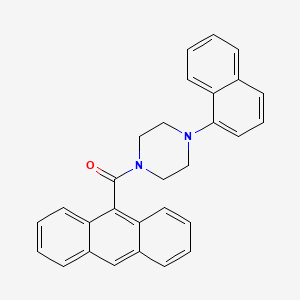![molecular formula C29H27N3O4S B12603197 Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-19-0](/img/structure/B12603197.png)
Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate est un composé organique complexe appartenant à la classe des dérivés de benzimidazole. Les benzimidazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation du 1,2-diaminobenzène avec un aldéhyde approprié pour former le noyau benzimidazole. Les dernières étapes impliquent l’estérification pour introduire les groupes esters diméthyliques et la formation de la structure spiro par une réaction de substitution nucléophile. .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle. .
Analyse Des Réactions Chimiques
Types de réactions
Le diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le transformant en amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles benzimidazole ou thiophène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés. .
Applications de la recherche scientifique
Le diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé présente un potentiel en tant qu’agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Applications De Recherche Scientifique
Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
Le mécanisme d’action du diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques. Le noyau benzimidazole peut se lier à des enzymes ou des récepteurs, inhibant leur activité. La structure spiro peut améliorer son affinité de liaison et sa sélectivité. De plus, le composé peut interférer avec les processus cellulaires, tels que la réplication de l’ADN ou la synthèse des protéines, ce qui entraîne ses effets biologiques. .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzimidazole : Une structure plus simple avec des activités biologiques similaires.
Thiophène : Partage le cycle thiophène mais n’a pas le noyau benzimidazole.
Composés spiro : Autres composés spiro avec différents cycles hétérocycliques.
Unicité
Le diméthyl (2’Z)-1-benzyl-3-éthyl-2’-(phénylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophène]-4’,5’-dicarboxylate est unique en raison de sa combinaison d’un noyau benzimidazole, d’un cycle thiophène et d’une structure spiro.
Propriétés
Numéro CAS |
885722-19-0 |
|---|---|
Formule moléculaire |
C29H27N3O4S |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
dimethyl 1-benzyl-3-ethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C29H27N3O4S/c1-4-31-22-17-11-12-18-23(22)32(19-20-13-7-5-8-14-20)29(31)24(26(33)35-2)25(27(34)36-3)37-28(29)30-21-15-9-6-10-16-21/h5-18H,4,19H2,1-3H3 |
Clé InChI |
XXWYAUBMTLIVQR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
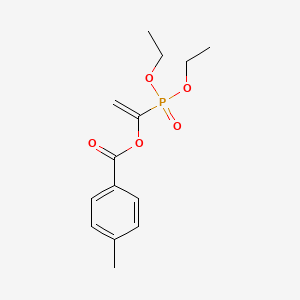
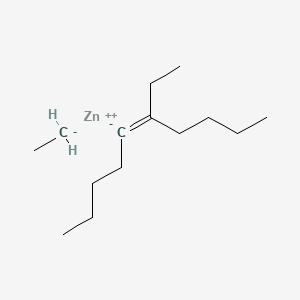
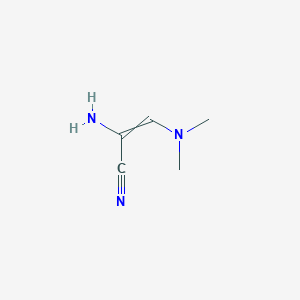
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
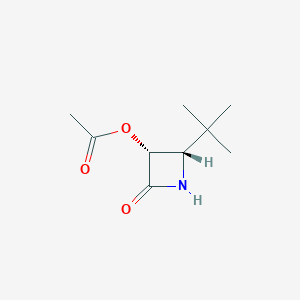
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

